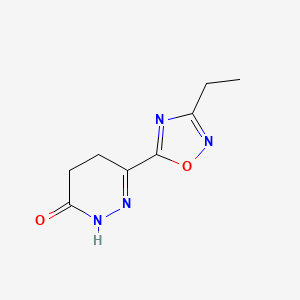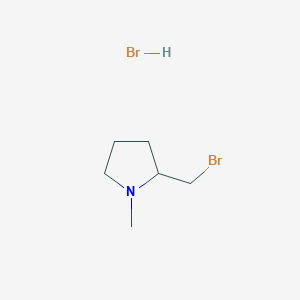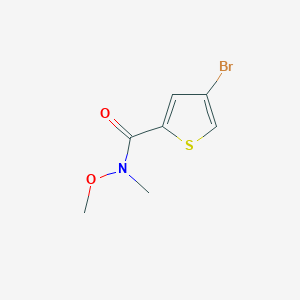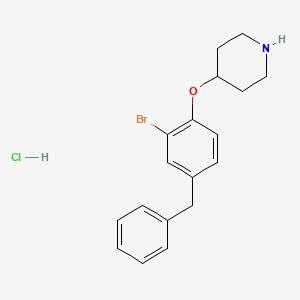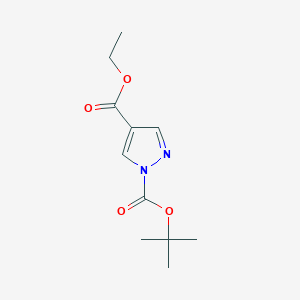
1-tert-butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazoles involves a variety of methods. One common method is the cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes, providing pyrazoles . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride, which readily form pyrazoline intermediates under mild conditions .Molecular Structure Analysis
The molecular structure of 1-tert-butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate is represented by the formula C11H16N2O5. The InChI code for this compound is 1S/C12H15F3N2O4/c1-5-20-9(18)7-6-16-17(8(7)12(13,14)15)10(19)21-11(2,3)4/h6H,5H2,1-4H3 .Chemical Reactions Analysis
The chemical reactions involving pyrazoles are diverse. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature . Another reaction involves a mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones, providing a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-tert-butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate include a molecular weight of 240.26 g/mol. The compound is a solid and has a predicted density of 1.250±0.06 g/cm3 .Applications De Recherche Scientifique
Synthesis of Novel Compounds
Researchers have explored the synthesis of new halo-substituted pyrazolo[5,1-c][1,2,4]triazines, employing tert-butyl nitrite in the presence of trimethylsilyl halides. This novel method involves the diazotization of amino derivatives and subsequent treatment with iodine/TEA followed by NaBH4 for mild decarboxylation, leading to the formation of 8-halo-substituted derivatives with potential applications in drug development and materials science (Ivanov et al., 2017).
Antitumor Agents
The synthesis of novel 1,2,5-trisubstituted benzimidazoles as potential antitumor agents involves a four-step strategy, including a nucleophilic aromatic displacement (S(N)Ar) and a solvent-free approach. This synthesis pathway highlights the versatility of pyrazole derivatives in generating compounds with significant antitumor activity against various cancer cell lines, demonstrating their importance in pharmaceutical research (Abonía et al., 2011).
Reactivity Studies
Research on the reactivity of pyrazolo[5,1-c][1,2,4]triazine derivatives, particularly focusing on acylation reactions, contributes to a deeper understanding of the chemical properties of these compounds. Such studies are crucial for designing more effective synthesis routes for pharmaceuticals and agrochemicals (Mironovich & Shcherbinin, 2014).
Fluoroalkyl-Substituted Pyrazoles
The synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids on a multigram scale demonstrates the potential of pyrazole derivatives in material science and pharmaceutical research. The ability to introduce fluorinated groups into the pyrazole ring can lead to compounds with unique physical and chemical properties, useful in various applications (Iminov et al., 2015).
Carbon Dioxide Fixation
The use of a bifunctional frustrated Lewis pair based on a pyrazole framework for the fixation of carbon dioxide and related small molecules showcases the environmental applications of pyrazole derivatives. This research opens new avenues for utilizing such compounds in carbon capture and storage technologies, contributing to efforts in reducing greenhouse gas emissions (Theuergarten et al., 2012).
Safety and Hazards
The safety information for 1-tert-butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate includes hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Mécanisme D'action
Action Environment
Environmental factors, such as pH, temperature, and co-administered drugs, can impact the compound’s efficacy and stability. For instance, acidic conditions may enhance its solubility, while high temperatures could degrade it.
Its potential therapeutic benefits warrant continued investigation
Propriétés
IUPAC Name |
1-O-tert-butyl 4-O-ethyl pyrazole-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-5-16-9(14)8-6-12-13(7-8)10(15)17-11(2,3)4/h6-7H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJCPQXLPDDCRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30732948 | |
| Record name | 1-tert-Butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30732948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
405103-00-6 | |
| Record name | 1-tert-Butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30732948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



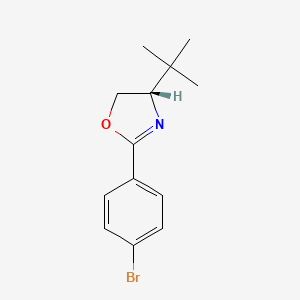
![Benzyl 4-{[(4-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate](/img/structure/B1526285.png)

![1-{2-(benzylthio)-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1526287.png)
![4-Amino-5-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B1526289.png)
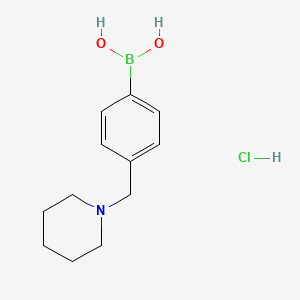
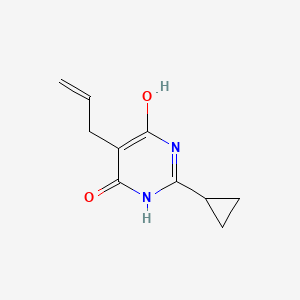
![7-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1526296.png)
